![molecular formula C12H21BO3 B2741102 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane CAS No. 2374751-49-0](/img/structure/B2741102.png)
4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane” is a boronic ester derivative. Boronic esters are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the corresponding alcohol with a boronic acid or boronate ester . The exact conditions would depend on the specific reactants used .Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a seven-membered ring (the 3-oxabicyclo[4.1.0]heptan-6-yl group), along with a boronate ester group . The presence of the tetramethyl groups suggests that the compound may be sterically hindered .Chemical Reactions Analysis
As a boronic ester, this compound would be expected to undergo reactions typical of this class of compounds. This could include Suzuki-Miyaura cross-coupling reactions, which involve the reaction of the boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are generally stable compounds, but they can decompose if heated or exposed to moisture .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Borylated Norbornadiene Derivatives 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane has been utilized in the synthesis of borylated norbornadienes, which serve as versatile building blocks. These compounds are particularly relevant in the context of molecular solar thermal (MOST) energy storage systems. The compound has shown potential in Pd-catalyzed Suzuki–Miyaura coupling reactions, providing a route to novel monosubstituted 2-(1-naphthyl)norbornadiene derivatives. These derivatives can be transformed to the corresponding quadricyclane upon irradiation, with the back reaction achievable through thermal treatment (Schulte & Ihmels, 2022).
Silicon-Based Drugs and Odorants Synthesis This compound is a key building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives. It has been crucial in developing new synthesis pathways, for instance, for the retinoid agonist disila-bexarotene (Büttner et al., 2007).
Pd-catalyzed Borylation The compound has been instrumental in the Pd-catalyzed borylation of arylbromides. This process involves the use of 2,2′-bis(1,3,2-benzodioxaborole) and pinacol, demonstrating effectiveness especially in the borylation of arylbromides bearing sulfonyl groups. This method has proven more effective than conventional Pd-catalyzed borylation using pinacolborane or bis(pinacolato)diboron (Takagi & Yamakawa, 2013).
Material Science and Technology
Boron-Containing Polyenes for LCD Technology The compound has been used in the synthesis of novel boron-containing stilbene derivatives. These compounds are potential intermediates for creating new materials for LCD (Liquid Crystal Display) technology. They hold promise for applications in neurodegenerative disease therapies as well (Das et al., 2015).
Crystal Structure and Vibrational Properties Studies Comprehensive studies on the crystal structure and vibrational properties of various derivatives have been conducted. These studies involve spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction. Density functional theory (DFT) calculations have been used for comparative analysis, offering insights into molecular structure and dynamics (Wu et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane are protein phosphatases . These enzymes play a crucial role in cellular processes such as cell growth and division .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition prevents the formation of active transcription factors essential for gene expression .
Biochemical Pathways
The compound affects the protein phosphorylation pathway, which is a critical regulatory mechanism in cells . The inhibition of protein phosphatases disrupts this pathway, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action are related to its inhibitory effect on protein phosphatases . By inhibiting these enzymes, the compound can alter cellular processes, potentially leading to changes in cell growth and division .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3/c1-10(2)11(3,4)16-13(15-10)12-5-6-14-8-9(12)7-12/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEKGAUQXFJQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CCOCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

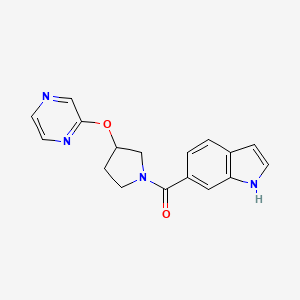
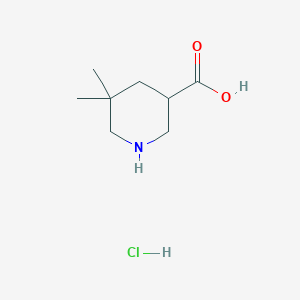
![N-(3,4-dimethylphenyl)-N,2,5-trimethyl-4-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2741023.png)
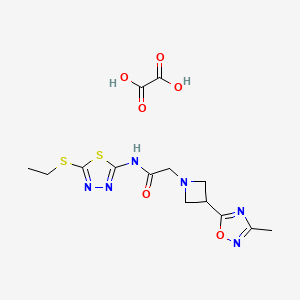

![4-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-methoxypyridine-3-carbonitrile](/img/structure/B2741026.png)
![3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2741029.png)
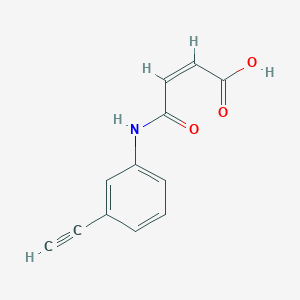
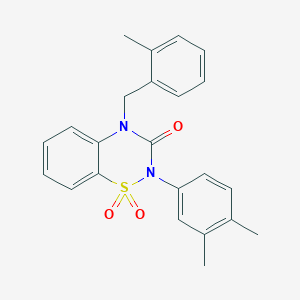
![2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2741037.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2741039.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-(5-methylthiophen-2-yl)acetamide](/img/structure/B2741040.png)

![1-(3-ethylphenyl)-5-pyridin-3-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2741042.png)